molecular formula C23H29NO4 B12985419 (9H-Fluoren-9-yl)methyl (R)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate

(9H-Fluoren-9-yl)methyl (R)-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate

Cat. No.: B12985419
M. Wt: 383.5 g/mol
InChI Key: TVVHXSJGEAWLPJ-MRXNPFEDSA-N
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Description

(9H-Fluoren-9-yl)methyl ®-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate is a complex organic compound with a unique structure that combines a fluorenyl group with a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl ®-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesisers and continuous flow reactors can enhance the efficiency and scalability of the production process. The purity and stability of the compound are maintained through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl ®-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium hydroxide, reducing agents such as lithium aluminium hydride (LiAlH4), and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include fluorenones, amines, and substituted fluorenyl derivatives. These products have various applications in organic synthesis and material science.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl ®-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate involves its ability to act as a protecting group for amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides and proteins. The molecular targets and pathways involved in its action include the formation of stable carbamate bonds and the selective cleavage of these bonds under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (9H-Fluoren-9-yl)methyl ®-(3-(tert-butoxy)-2-(hydroxymethyl)propyl)carbamate apart from similar compounds is its unique combination of a fluorenyl group with a tert-butoxy and hydroxymethyl group. This structure provides enhanced stability and selectivity in chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]propyl]carbamate

InChI

InChI=1S/C23H29NO4/c1-23(2,3)28-14-16(13-25)12-24-22(26)27-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,25H,12-15H2,1-3H3,(H,24,26)/t16-/m1/s1

InChI Key

TVVHXSJGEAWLPJ-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO

Canonical SMILES

CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO

Origin of Product

United States

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